Denoral
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denoral is a compound primarily known for its use in oral care products, particularly toothpaste. It contains active ingredients such as potassium nitrate, triclosan, and sodium monofluorophosphate, which contribute to its effectiveness in maintaining oral hygiene by combating germs, preventing tooth decay, and protecting sensitive teeth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Denoral involves the preparation of its active components:
Potassium Nitrate: This is typically synthesized by neutralizing nitric acid with potassium hydroxide.
Triclosan: This is synthesized through a multi-step process starting from 2,4-dichlorophenol and 2,4,5-trichlorophenol, involving chlorination and etherification reactions.
Sodium Monofluorophosphate: This is produced by reacting sodium fluoride with phosphoric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of its active ingredients, followed by their incorporation into a toothpaste base. The process includes:
Mixing: The active ingredients are mixed with abrasives, humectants, binders, and flavoring agents.
Homogenization: The mixture is homogenized to ensure uniform distribution of the active ingredients.
Packaging: The final product is packaged into tubes under sterile conditions to maintain its efficacy.
Chemical Reactions Analysis
Types of Reactions
Denoral undergoes various chemical reactions, including:
Oxidation: Potassium nitrate can act as an oxidizing agent.
Reduction: Triclosan can undergo reduction reactions under certain conditions.
Substitution: Sodium monofluorophosphate can participate in substitution reactions, particularly in the presence of acids.
Common Reagents and Conditions
Oxidation: Potassium nitrate reacts with reducing agents like sulfur dioxide.
Reduction: Triclosan can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium monofluorophosphate reacts with hydrochloric acid to form monofluorophosphoric acid.
Major Products Formed
Oxidation of Potassium Nitrate: Produces potassium nitrite and oxygen.
Reduction of Triclosan: Produces chlorophenols.
Substitution of Sodium Monofluorophosphate: Produces monofluorophosphoric acid and sodium chloride.
Scientific Research Applications
Denoral has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its antimicrobial properties and effects on oral bacteria.
Medicine: Investigated for its potential in preventing dental caries and treating gum diseases.
Industry: Utilized in the formulation of oral care products and as a preservative in some cases.
Mechanism of Action
Denoral exerts its effects through multiple mechanisms:
Potassium Nitrate: Reduces tooth sensitivity by desensitizing the nerves in the teeth.
Triclosan: Acts as an antimicrobial agent by inhibiting the synthesis of fatty acids, which are essential for bacterial cell membranes.
Sodium Monofluorophosphate: Promotes the remineralization of tooth enamel by providing fluoride ions that replace lost minerals.
Comparison with Similar Compounds
Denoral can be compared with other compounds used in oral care:
Sodium Fluoride: Similar to sodium monofluorophosphate but more commonly used in toothpaste.
Chlorhexidine: Another antimicrobial agent used in mouthwashes, but with a broader spectrum of activity.
Stannous Fluoride: Provides both antimicrobial and remineralization benefits, similar to sodium monofluorophosphate.
Uniqueness
This compound is unique due to its combination of active ingredients that provide comprehensive oral care benefits, including desensitization, antimicrobial action, and remineralization.
List of Similar Compounds
- Sodium Fluoride
- Chlorhexidine
- Stannous Fluoride
Properties
CAS No. |
58653-46-6 |
---|---|
Molecular Formula |
C58H74Cl4IN5O2 |
Molecular Weight |
1141.9 g/mol |
IUPAC Name |
2-amino-1-phenylpropan-1-ol;1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanamide;iodide;trihydrochloride |
InChI |
InChI=1S/C26H27ClN2.C23H30N2O.C9H13NO.3ClH.HI/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;1-25(17-10-2-3-11-18-25)19-16-23(22(24)26,20-12-6-4-7-13-20)21-14-8-5-9-15-21;1-7(10)9(11)8-5-3-2-4-6-8;;;;/h1-16,26H,17-21H2;4-9,12-15H,2-3,10-11,16-19H2,1H3,(H-,24,26);2-7,9,11H,10H2,1H3;4*1H/b10-7+;;;;;; |
InChI Key |
WQODYLDHLGFONI-DZTBTNRQSA-N |
Isomeric SMILES |
CC(C(C1=CC=CC=C1)O)N.C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl.[I-] |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.